Disodium arsenate (often supplied as the heptahydrate, CAS 10048-95-0) is a highly water-soluble, pentavalent arsenic salt (As(V)) utilized as a phosphate analog in biochemical assays, a competitive phosphatase inhibitor, and a soluble precursor for solid-state material synthesis [1]. Unlike trivalent arsenic compounds, disodium arsenate functions by mimicking inorganic phosphate, allowing for targeted competitive inhibition in enzymatic studies without the irreversible thiol-binding toxicity characteristic of arsenites [2]. Its high aqueous solubility (approximately 61 g/100 mL at 15 °C) and native mildly alkaline pH profile make it a highly processable precursor for the aqueous synthesis of complex arsenate minerals, solid-state electrolytes, and environmental remediation standards [1].
Substituting disodium arsenate with sodium arsenite (As(III)) fundamentally alters the biochemical and chemical reactivity of the system; arsenite is approximately five times more toxic to cell proliferation, binds irreversibly to sulfhydryl groups rather than acting as a phosphate analog, and exhibits drastically different adsorption behaviors in environmental matrices [1]. Furthermore, substituting with trisodium arsenate or monosodium arsenate shifts the aqueous pH to extremes (highly alkaline or acidic, respectively), which can degrade sensitive biological samples, alter the speciation of arsenic oxyanions, and disrupt the phase purity during the crystallization of arsenate-based solid-state materials [2]. Procurement must strictly specify the dibasic As(V) form to ensure reproducible competitive inhibition and pH-compatible processability.
Disodium arsenate acts as a potent competitive inhibitor of phosphatase activity due to its structural similarity to inorganic phosphate. In kinetic studies evaluating the phosphatase activity of TtArsC, disodium arsenate (As(V)) demonstrated a Ki value of 15.2 ± 1.6 μM [1]. In contrast, sodium arsenite (As(III)) exhibited a much weaker inhibitory effect with a Ki of 394.4 ± 40.3 μM [1]. This ~26-fold difference in binding affinity highlights the necessity of using the pentavalent dibasic salt for targeted phosphatase inhibition.
| Evidence Dimension | Phosphatase inhibition constant (Ki) |
| Target Compound Data | Disodium arsenate (As(V)): 15.2 ± 1.6 μM |
| Comparator Or Baseline | Sodium arsenite (As(III)): 394.4 ± 40.3 μM |
| Quantified Difference | ~26-fold stronger inhibition for As(V) |
| Conditions | TtArsC phosphatase activity assay |
For researchers formulating phosphatase inhibitor cocktails or developing arsenic biosensors, disodium arsenate provides superior, targeted competitive inhibition compared to trivalent alternatives.
The synthesis of advanced arsenate-based materials, such as sodium-ion battery electrolytes (e.g., Na4Co7(AsO4)6), requires highly soluble aqueous precursors to ensure homogeneous mixing and phase purity[1]. Disodium arsenate offers excellent aqueous solubility (approximately 61 g/100 mL at 15 °C) [2]. In contrast, alternative arsenic precursors like arsenic trioxide (As2O3) are poorly soluble in neutral water and require harsh alkaline or acidic conditions to dissolve, which can introduce unwanted counter-ions or disrupt stoichiometric control [3].
| Evidence Dimension | Aqueous solubility at ambient temperature |
| Target Compound Data | Disodium arsenate: ~61 g/100 mL at 15 °C |
| Comparator Or Baseline | Arsenic trioxide: Poorly soluble in neutral water (<2.5 g/100 mL at 25 °C) |
| Quantified Difference | >20-fold higher solubility at neutral pH |
| Conditions | Aqueous dissolution at ambient temperatures (15-25 °C) |
High aqueous solubility without the need for extreme pH adjustments simplifies precursor formulation and ensures stoichiometric precision in the synthesis of complex solid-state materials.
In comparative in vitro toxicological studies using neuroblastoma cell cultures, pentavalent disodium arsenate was found to be approximately five times less toxic to cell proliferation than trivalent sodium arsenite[1]. Furthermore, the mechanisms of cellular disruption differ significantly; while As(III) acts as a lysosomotropic agent and strongly inhibits mitochondrial succinate dehydrogenase, As(V) primarily acts as a phosphate analog and can even stimulate certain metabolic pathways before toxicity occurs [1]. This distinct toxicological profile requires the specific procurement of As(V) for studies modeling environmental arsenate exposure.
| Evidence Dimension | Cytotoxicity and inhibition of cell proliferation |
| Target Compound Data | Disodium arsenate (As(V)): ~5x lower toxicity to cell proliferation |
| Comparator Or Baseline | Sodium arsenite (As(III)): ~5x higher toxicity |
| Quantified Difference | 5-fold difference in anti-proliferative potency |
| Conditions | Mouse neuroblastoma (Neuro-2a) cell cultures exposed for 24 h |
Selecting disodium arsenate ensures accurate modeling of pentavalent arsenic exposure, avoiding the disproportionate and mechanistically distinct acute toxicity caused by arsenite contamination.
Disodium arsenate provides a highly controlled standard for modeling As(V) adsorption in environmental matrices because it naturally buffers solutions to a mildly alkaline pH where the HAsO4^2- species predominates [1]. Studies on arsenate adsorption onto model peat and synthesized sorbents rely on stable As(V) speciation [2]. Using monosodium arsenate (which drives pH down and favors H2AsO4^-) or trisodium arsenate (which drives pH >11 and favors AsO4^3-) alters the electrostatic interactions with the sorbent, skewing adsorption capacity data [1].
| Evidence Dimension | Aqueous speciation and pH stability |
| Target Compound Data | Disodium arsenate: Buffers near pH 8-9, yielding predominantly HAsO4^2- |
| Comparator Or Baseline | Monosodium / Trisodium arsenate: Yields acidic (pH ~4.5) or highly alkaline (pH >11) solutions |
| Quantified Difference | Prevents extreme pH shifts that alter target oxyanion speciation |
| Conditions | Aqueous environmental modeling and sorbent testing |
Procurement of the dibasic form ensures that environmental adsorption assays are conducted with the correct biologically and geochemically relevant arsenate species without requiring excessive buffering.
Due to its structural mimicry of inorganic phosphate and its quantified Ki of 15.2 μM against specific phosphatases, disodium arsenate is a critical component in biochemical lysis buffers [1]. It effectively preserves phosphorylated proteins during cell extraction, outperforming arsenite and offering a complementary inhibition profile to orthovanadate and fluoride salts.
The high aqueous solubility (61 g/100 mL) and native sodium content of disodium arsenate make it an ideal precursor for synthesizing complex polyanionic framework materials, such as Na4Co7(AsO4)6 [2]. It allows for homogeneous aqueous mixing and precise stoichiometric control during solid-state or hydrothermal synthesis, avoiding the harsh dissolution conditions required for arsenic trioxide.
Disodium arsenate provides a stable, reproducible source of the HAsO4^2- oxyanion for calibrating arsenate-specific biosensors and testing novel water purification sorbents[1]. Its predictable speciation at neutral to mildly alkaline pH ensures that adsorption kinetics and sensor limits of detection are accurately quantified without confounding pH effects.
Acute Toxic;Health Hazard;Environmental Hazard